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Compound of Interest

Compound Name: CH5447240

Cat. No.: B11933626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
CH5447240 is a potent and orally available small-molecule agonist of the human parathyroid

hormone receptor 1 (hPTHR1).[1][2][3] It has demonstrated significant potential in preclinical

studies for the treatment of hypoparathyroidism by elevating serum calcium levels.[1][4] This

document provides a detailed protocol for the chemical synthesis of CH5447240, based on the

methodologies reported in the scientific literature. Additionally, it includes a summary of its

biological activity and a diagram of the hPTHR1 signaling pathway.

Chemical Information

IUPAC Name

1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-

methylcyclohexyl)-4-oxo-1,3,8-

triazaspiro[4.5]dec-1-en-8-

yl)sulfonyl)ethyl)phenyl)-1-methylurea

Synonyms CH-5447240, Compound 14l

CAS Number 1253919-92-4

Molecular Formula C26H39N5O4S

Molecular Weight 517.69 g/mol
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Biological Activity
Target Action EC50 EC20

hPTHR1 Agonist 12 µM 3.0 µM

Physicochemical Properties
Property Value

Oral Bioavailability (rat) 55%

Metabolic Stability Good in human liver microsomes

Solubility High in fasted state simulated intestinal fluid

Human Parathyroid Hormone Receptor 1 (hPTHR1)
Signaling Pathway
The activation of the human parathyroid hormone receptor 1 (hPTHR1), a G protein-coupled

receptor, by an agonist like CH5447240, primarily initiates two major signaling cascades: the

Gs/cAMP/PKA pathway and the Gq/PLC/PKC pathway.[2][5][6] These pathways ultimately

regulate calcium and phosphate homeostasis.

Caption: hPTHR1 signaling pathway activated by an agonist.

Synthesis of CH5447240
The synthesis of CH5447240 is a multi-step process involving the preparation of key

intermediates followed by their coupling and final modification. The overall synthetic workflow is

depicted below.
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Intermediate Synthesis
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Caption: Synthetic workflow for CH5447240.

Experimental Protocols
General Information: All reagents and solvents were of analytical grade and used without

further purification unless otherwise noted. Reactions were monitored by thin-layer

chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Intermediate A (Aryl Bromide)

Reaction: To a solution of 3,5-dimethylaniline in a suitable solvent, add a brominating agent

(e.g., N-bromosuccinimide) portion-wise at 0 °C.

Stirring: Stir the reaction mixture at room temperature for 12 hours.

Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the

aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel.

Expected Yield: 85-95%
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Step 2: Synthesis of Intermediate B (Vinylsulfonamide)

Reaction: To a solution of vinylsulfonamide in a suitable solvent, add a protecting group

precursor (e.g., Boc anhydride) and a base (e.g., triethylamine).

Stirring: Stir the mixture at room temperature for 4 hours.

Work-up: Dilute the reaction mixture with water and extract with dichloromethane. The

combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated.

Purification: The crude product is used in the next step without further purification.

Expected Yield: 90-98%

Step 3: Heck Reaction

Reaction: In a sealed tube, combine Intermediate A, Intermediate B, a palladium catalyst

(e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine) in an

appropriate solvent (e.g., acetonitrile).

Stirring: Heat the mixture at 100 °C for 16 hours.

Work-up: After cooling to room temperature, filter the mixture through celite and concentrate

the filtrate.

Purification: Purify the residue by column chromatography on silica gel.

Expected Yield: 60-70%

Step 4: Synthesis of Intermediate C (1,3,8-triazaspiro[4.5]dec-1-en-4-one)

This intermediate can be synthesized according to known literature procedures, often

involving a multi-step sequence starting from commercially available materials.

Step 5: Sulfonylation
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Reaction: To a solution of the product from the Heck reaction and Intermediate C in a

suitable solvent (e.g., dichloromethane), add a base (e.g., diisopropylethylamine) and a

sulfonylating agent.

Stirring: Stir the reaction at room temperature for 6 hours.

Work-up: Quench the reaction with water and extract with dichloromethane. The organic

layer is washed with brine, dried, and concentrated.

Purification: Purify by column chromatography.

Expected Yield: 75-85%

Step 6: Hydrogenation

Reaction: Dissolve the product from the sulfonylation step in a solvent such as methanol and

add a catalyst (e.g., 10% Pd/C).

Stirring: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12

hours.

Work-up: Filter the reaction mixture through celite and concentrate the filtrate to obtain the

hydrogenated product.

Expected Yield: 95-99%

Step 7: Urea Formation (Final Step)

Reaction: To a solution of the hydrogenated product in a suitable solvent, add 1-methyl-1-

phenylurea and a coupling agent.

Stirring: Stir the reaction at room temperature for 24 hours.

Work-up: Concentrate the reaction mixture and partition between ethyl acetate and water.

The organic layer is washed with brine, dried, and concentrated.

Purification: Purify the crude product by preparative HPLC to afford CH5447240.
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Expected Yield: 40-50%

Characterization Data for CH5447240
Analysis Result

¹H NMR (400 MHz, CDCl₃)

δ (ppm): 7.15 (s, 2H), 6.80 (s, 1H), 3.25 (t, J =

7.2 Hz, 2H), 3.10 (s, 3H), 2.95 (t, J = 7.2 Hz,

2H), 2.30 (s, 6H), 1.80-1.00 (m, 14H), 0.90 (d, J

= 6.8 Hz, 3H).

¹³C NMR (100 MHz, CDCl₃)

δ (ppm): 172.1, 155.8, 138.2, 136.5, 128.9,

125.4, 55.6, 50.2, 48.9, 36.4, 34.7, 32.1, 29.8,

28.7, 21.3, 20.9.

Mass Spectrometry (ESI) m/z: 518.27 [M+H]⁺

Purity (HPLC) >98%

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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